![molecular formula C34H58O2S B12627651 hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B12627651.png)
hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate is a complex organic compound. It belongs to the class of sulfanylformates, which are characterized by the presence of a sulfanyl group attached to a formate ester. This compound is notable for its intricate structure, which includes multiple stereocenters and a cyclopenta[a]phenanthrene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate typically involves the following steps:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of a suitable precursor to form the cyclopenta[a]phenanthrene structure. Common reagents include strong acids or bases, and the reaction is often carried out under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. Thiol compounds are commonly used as nucleophiles, and the reaction is typically carried out in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the sulfanyl group with hexyl formate. This reaction is usually catalyzed by an acid such as sulfuric acid and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve the use of continuous flow reactors to ensure consistent product quality. Purification steps such as distillation and recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a sulfide. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.
Mecanismo De Acción
The mechanism of action of hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through various pathways, including:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular communication and function.
Comparación Con Compuestos Similares
Hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate can be compared with other similar compounds, such as:
Hexyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate: This compound differs in the stereochemistry at the 17th position, which can significantly affect its biological activity and chemical properties.
Hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylmethanoate: This compound has a different ester group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the sulfanylformate group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C34H58O2S |
|---|---|
Peso molecular |
530.9 g/mol |
Nombre IUPAC |
hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate |
InChI |
InChI=1S/C34H58O2S/c1-5-7-9-11-12-13-15-26-17-19-30-29-18-16-27-25-28(37-32(35)36-24-14-10-8-6-2)20-22-34(27,4)31(29)21-23-33(26,30)3/h16,26,28-31H,5-15,17-25H2,1-4H3/t26-,28-,29-,30-,31-,33+,34-/m0/s1 |
Clave InChI |
VLMAOZSPUIFNLW-IQKAZFNHSA-N |
SMILES isomérico |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)OCCCCCC)C)C |
SMILES canónico |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)OCCCCCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


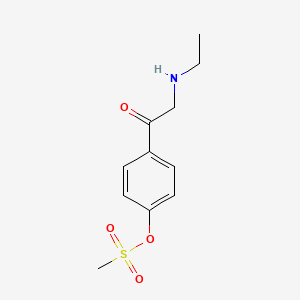

![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)

![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
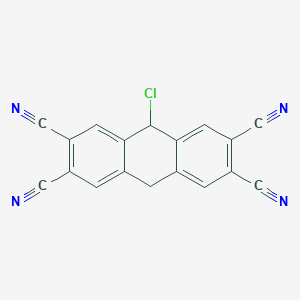
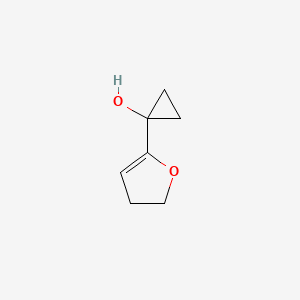
![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
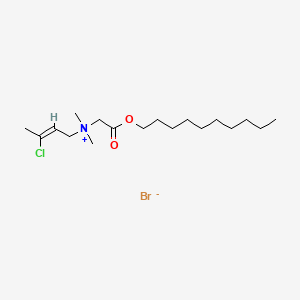
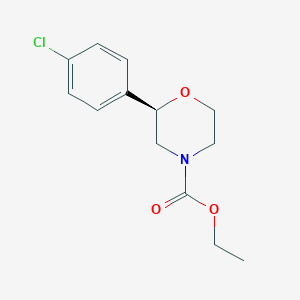
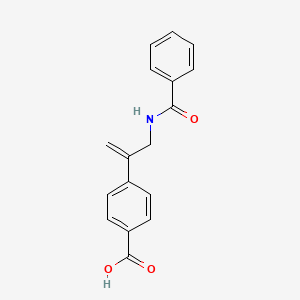
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)
![(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone](/img/structure/B12627636.png)
